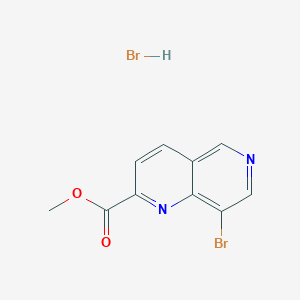

Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide

Description

Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide (molecular formula: C₁₀H₈Br₂N₂O₂; molecular weight: 346.99 g/mol) is a brominated naphthyridine derivative functionalized with a methyl ester group and a hydrobromide counterion . Its structure features an aromatic 1,6-naphthyridine core substituted with a bromine atom at position 8 and a methyl ester at position 2. The hydrobromide salt enhances solubility in polar solvents, making it advantageous for synthetic applications. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 146.1 Ų) suggest moderate molecular volume, which may influence its chromatographic behavior .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 8-bromo-1,6-naphthyridine-2-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2.BrH/c1-15-10(14)8-3-2-6-4-12-5-7(11)9(6)13-8;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIJKAUIDBJENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=NC=C2C=C1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060035-98-3 | |

| Record name | methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide typically involves the bromination of 1,6-naphthyridine derivatives followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 8 facilitates palladium-catalyzed cross-coupling reactions with boronic acids. For example:

Reaction with Benzofuran-2-yl Boronic Acid

-

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base: K₃PO₄·3H₂O

-

Solvent: DMF/H₂O (10:1 v/v)

-

Temperature: 80°C

-

Time: 3 hours

-

-

Outcome :

Mechanistic Pathway :

-

Oxidative addition of the Pd(0) catalyst to the C–Br bond.

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the C–C bond.

Applications :

This reaction enables the introduction of aromatic or heteroaromatic groups at position 8, expanding the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .

Ester Hydrolysis to Carboxylic Acid

The methyl ester group undergoes alkaline hydrolysis under mild conditions:

Reaction Conditions :

-

Reagents : Lithium hydroxide monohydrate (LiOH·H₂O)

-

Solvent : THF/H₂O (1:1 v/v)

-

Temperature : 20°C

-

Time : 1 hour

Product : 8-Bromo-1,6-naphthyridine-2-carboxylic acid.

Significance :

The carboxylic acid derivative is a precursor for further functionalization, such as amide bond formation or salt generation for improved solubility .

Structural and Reactivity Insights

-

Electrophilic Sites :

-

The bromine atom at position 8 is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms, making it reactive toward nucleophilic substitution or cross-coupling.

-

The ester group at position 2 can be modified via hydrolysis or transesterification.

-

-

Thermal Stability :

No decomposition is reported under standard reaction conditions (≤80°C) .

Potential Unreported Reactions

Based on analogous naphthyridine chemistry:

-

Nucleophilic Aromatic Substitution : Potential for replacing bromine with amines or thiols under catalytic conditions.

-

Buchwald–Hartwig Amination : Introduction of amino groups via palladium catalysis.

Scientific Research Applications

Chemical Properties and Structure

Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide has the molecular formula and features a naphthyridine core, which is known for its diverse biological activities. The compound's structure includes a bromine atom at the 8-position of the naphthyridine ring, which is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain naphthyridine derivatives possess bacteriostatic and bactericidal properties against pathogens such as Clostridium welchii .

Anticancer Activity

Naphthyridine compounds have shown promise in cancer research. A recent investigation into related naphthyridine derivatives revealed their potential as inhibitors of hypoxia-inducible factors (HIF), which play a critical role in tumor progression and metastasis . These findings suggest that this compound may also contribute to anticancer strategies by modulating HIF activity.

Anti-Tuberculosis Potential

The anti-mycobacterial activity of naphthyridine derivatives has been explored extensively. Compounds structurally related to this compound were tested against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MIC) that indicate significant anti-tuberculosis potential . Such findings highlight the compound's relevance in the development of new treatments for resistant strains of tuberculosis.

Case Study 1: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis was conducted on various naphthyridine derivatives to identify key structural features that enhance biological activity. The presence of specific substituents, such as bromine at the 8-position, was found to significantly improve binding affinity to target proteins involved in disease pathways . This analysis provides insights into how modifications of this compound could optimize its therapeutic efficacy.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the interactions between this compound and target enzymes involved in cancer metabolism. These studies revealed favorable binding profiles that suggest potential for further development as an anticancer agent . The computational predictions align with experimental data showing reduced viability of cancer cell lines upon treatment with related compounds.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The brominated naphthyridine structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate

- Molecular Formula : C₁₁H₉BrN₂O₂

- Key Differences : The ethyl ester analog (compound 1 in –3) differs in the ester alkyl group (ethyl vs. methyl). This modification impacts lipophilicity and reactivity.

- Applications : Widely used in Suzuki-Miyaura couplings (e.g., with 3-chlorophenylboronic acid) to generate styrene derivatives or macrocyclic intermediates .

- Synthetic Utility : Hydrolyzes to 8-bromo-1,6-naphthyridine-2-carboxylic acid (compound 38 ) under basic conditions (LiOH, THF/water), a step critical for subsequent amide bond formation .

8-Bromo-1,6-naphthyridine-2-carboxylic acid

- Molecular Formula : C₉H₅BrN₂O₂

- Properties : Melting point 220°C (decomposition), pKa ~3.00, density 1.824 g/cm³ . The carboxylic acid group enables diverse derivatization, such as coupling with amines (e.g., 3-methoxyazetidine) using HATU/TEA to form carboxamides .

- Comparison : Unlike the methyl ester hydrobromide, the free acid requires activation (e.g., via EDC/HCl) for reactions, increasing synthetic steps .

Amide Derivatives: 8-Bromo-N-methyl-1,6-naphthyridine-2-carboxamide

Halogenated Tetrahydro-1,6-naphthyridines

- Examples : 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 625100-00-7) .

- Key Differences : Saturated rings reduce aromaticity, altering electronic properties and reactivity in cross-coupling reactions.

Comparative Data Table

Biological Activity

Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. The brominated naphthyridine core structure allows for various interactions with biological targets, making it a candidate for further research into its therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 2763755-79-7 |

| Molecular Formula | C9H6Br2N2O2 |

| Molecular Weight | 334 g/mol |

| Purity | 95% |

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to alterations in various biochemical pathways, which is critical for its potential therapeutic effects.

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Naphthyridines have shown promise in inhibiting cancer cell proliferation. For example, derivatives have been studied for their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer, demonstrating IC50 values as low as 10.47 μg/mL .

- Antimicrobial Activity : The compound has been tested against various bacterial strains. Studies show that brominated naphthyridine derivatives exhibit improved antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus compared to their non-brominated counterparts .

- Neurological Effects : Some naphthyridine compounds have been linked to neuroprotective effects and potential applications in treating neurological disorders .

Case Studies

- Anticancer Efficacy : Aaptamine, a naturally derived naphthyridine, demonstrated significant anticancer activity by inducing apoptosis in cancer cells through a p53-independent mechanism. This highlights the potential of naphthyridine derivatives like this compound in cancer therapy .

- Antimicrobial Screening : A study screened several naphthyridine derivatives for antimicrobial activity and found that certain brominated derivatives exhibited MIC values comparable to established antibiotics like nalidixic acid, particularly against Mycobacterium smegmatis .

Comparative Analysis

A comparison with other similar compounds reveals the unique properties of this compound:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Significant | Moderate |

| Aaptamine | High | Low |

| Nalidixic Acid | Moderate | High |

Q & A

What are the primary synthetic routes for Methyl 8-bromo-1,6-naphthyridine-2-carboxylate hydrobromide?

Methodological Answer:

The synthesis typically involves bromination of a 1,6-naphthyridine precursor followed by esterification. For example, ethyl 8-bromo-1,6-naphthyridine-2-carboxylate can be synthesized via bromination of the parent compound using Br₂ in acetic acid . Subsequent transesterification or hydrolysis followed by re-esterification with methanol yields the methyl ester. Hydrobromide salt formation is achieved by treating the free base with HBr under controlled conditions. Key steps include optimizing bromination regioselectivity and ensuring anhydrous conditions during salt formation to avoid side reactions .

How can X-ray crystallography validate the structure of this compound?

Methodological Answer:

X-ray crystallography using programs like SHELX is critical for structural confirmation. Single crystals are grown via slow evaporation in polar solvents (e.g., methanol/water mixtures). Diffraction data collected at low temperatures (e.g., 100 K) are refined using SHELXL, which handles hydrogen bonding networks and Br atom positioning. Discrepancies in bond lengths (e.g., C-Br ≈ 1.89 Å) or unexpected electron density peaks may indicate impurities or disorder, requiring iterative refinement .

What challenges arise in optimizing Suzuki-Miyaura couplings with this compound?

Methodological Answer:

The bromine substituent facilitates cross-coupling, but steric hindrance from the naphthyridine core and carboxylate group can reduce reaction efficiency. Key optimizations include:

- Catalyst selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ for improved turnover.

- Base choice: KOAc or Cs₂CO₃ to balance reactivity and side-product formation.

- Solvent system: Dioxane/water mixtures (4:1) for solubility and boronic acid activation.

Monitor reaction progress via TLC or LC-MS to identify unreacted starting material or homocoupling byproducts .

How can computational chemistry predict reactivity in derivatization reactions?

Methodological Answer:

Parameters like XlogP (~1) and topological polar surface area (~68.9 Ų) predict solubility and hydrogen-bonding potential, guiding solvent selection (e.g., DMF for polar intermediates). DFT calculations assess electrophilic aromatic substitution (Br vs. carboxylate directing effects) and transition states for regioselective functionalization. Molecular docking can prioritize derivatives for biological testing .

What side reactions occur during bromination, and how are they mitigated?

Methodological Answer:

Over-bromination (e.g., di-bromo byproducts) and ester group hydrolysis are common. Mitigation strategies:

- Controlled stoichiometry: Use 1.05–1.1 equivalents of Br₂.

- Acid scavengers: Add NaHCO₃ to neutralize HBr byproducts.

- Low temperature: Conduct reactions at 0–5°C to suppress kinetic side pathways.

Post-reaction, purify via silica gel chromatography (hexane/EtOAc gradient) and confirm purity by ¹H/¹³C NMR .

How does the hydrobromide salt affect solubility and stability?

Methodological Answer:

The hydrobromide salt enhances aqueous solubility (critical for in vitro assays) but may reduce stability under humid conditions. Characterize hygroscopicity via dynamic vapor sorption (DVS) and monitor degradation by HPLC (e.g., free base formation under basic conditions). Store in desiccators with silica gel and avoid prolonged exposure to light .

What analytical techniques resolve contradictions in reaction yields?

Methodological Answer:

Discrepancies in reported yields often stem from purification methods or starting material purity. Use:

- High-resolution MS: Confirm molecular ion peaks to rule out impurities.

- Quantitative NMR: Internal standards (e.g., 1,3,5-trimethoxybenzene) for yield validation.

- HPLC-DAD/MS: Track byproducts and quantify unreacted precursors. Cross-reference with literature protocols to identify critical variables (e.g., stirring rate, degassing) .

How can regioselective functionalization be achieved post-synthesis?

Methodological Answer:

The carboxylate and bromine groups direct electrophilic/nucleophilic attacks. For example:

- Nucleophilic aromatic substitution: Replace Br with amines (e.g., piperidine) in DMF at 80°C.

- Ester hydrolysis: LiOH in THF/water to generate the carboxylic acid for amide coupling (TBTU activation).

Monitor regioselectivity using NOESY NMR to confirm substitution patterns .

What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill management: Neutralize with NaHCO₃ and adsorb with vermiculite.

- Storage: Airtight container in a cool, dry place (<25°C) away from oxidizers.

Refer to SDS for acute toxicity data (e.g., LD₅₀ in rodents) and disposal guidelines .

How are computational and experimental data reconciled in mechanistic studies?

Methodological Answer:

For reactions like decarboxylation (observed at >250°C in neat conditions ), compare experimental activation energies (from Arrhenius plots) with DFT-calculated transition states. Discrepancies may arise from solvent effects or lattice interactions in solid-state reactions. Use isotopic labeling (e.g., ¹³C-carboxylate) to trace CO₂ evolution and validate proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.